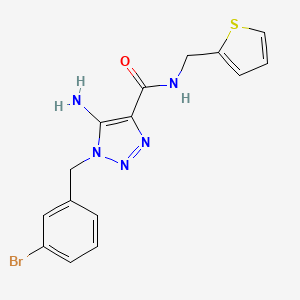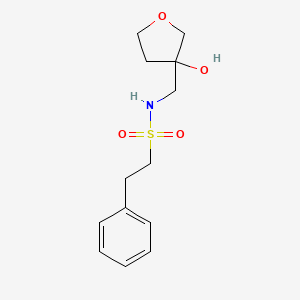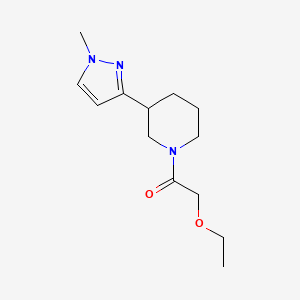![molecular formula C9H14O3 B2600416 2,7,10-Trioxadispiro[2.0.54.33]dodecane CAS No. 2248266-81-9](/img/structure/B2600416.png)
2,7,10-Trioxadispiro[2.0.54.33]dodecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7,10-Trioxadispiro[2.0.54.33]dodecane is a chemical compound that has gained significant attention in the scientific community due to its unique structure and potential applications. This compound is a spiroacetal, which means it contains two cyclic structures that are connected by a single carbon atom.
Wissenschaftliche Forschungsanwendungen
2,7,10-Trioxadispiro[2.0.54.33]dodecane has several potential applications in scientific research. One of the most promising applications is in the field of drug discovery. This compound has been shown to have potent antiviral and antibacterial properties, making it a potential candidate for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2,7,10-Trioxadispiro[2.0.54.33]dodecane is not fully understood. However, it is believed that the compound works by disrupting the lipid membrane of viruses and bacteria, leading to their destruction.
Biochemical and Physiological Effects:
Studies have shown that 2,7,10-Trioxadispiro[2.0.54.33]dodecane has several biochemical and physiological effects. It has been shown to inhibit the growth of several viruses and bacteria, including HIV, herpes simplex virus, and Staphylococcus aureus. Additionally, it has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,7,10-Trioxadispiro[2.0.54.33]dodecane in lab experiments is its potency. It has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the research and development of 2,7,10-Trioxadispiro[2.0.54.33]dodecane. One potential direction is the development of new drugs based on this compound. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases.
In conclusion, 2,7,10-Trioxadispiro[2.0.54.33]dodecane is a unique chemical compound that has several potential applications in scientific research. Its complex synthesis method and potent antiviral and antibacterial properties make it a promising candidate for the development of new drugs. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of diseases.
Synthesemethoden
The synthesis of 2,7,10-Trioxadispiro[2.0.54.33]dodecane is a complex process that involves several steps. The most common method of synthesis involves the reaction of a cyclic ketone with an aldehyde in the presence of an acid catalyst. The reaction results in the formation of a spiroacetal intermediate, which is then oxidized to produce the final product.
Eigenschaften
IUPAC Name |
2,7,10-trioxadispiro[2.0.54.33]dodecane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-4-10-5-2-8(1)9(7-12-9)3-6-11-8/h1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRQVOMBAMLAIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12C3(CCO2)CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[1-(1,3-Oxazol-4-ylmethyl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2600334.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2600335.png)
![N-benzyl-2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2600337.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2600340.png)
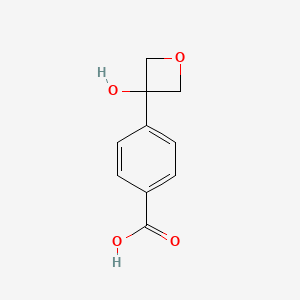
![3-Fluoro-4-{[2-(morpholin-4-YL)ethyl]amino}benzoic acid hydrochloride](/img/structure/B2600342.png)
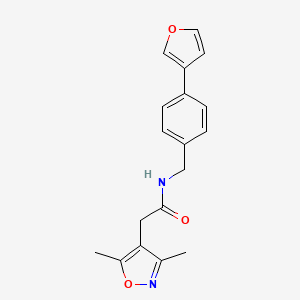
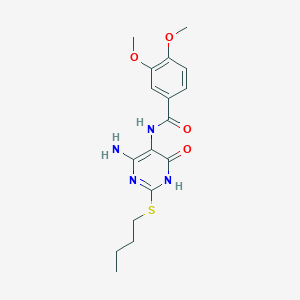

![Benzo[d][1,3]dioxol-5-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2600351.png)
